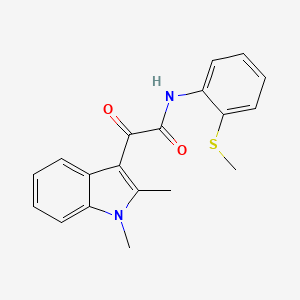
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide is a derivative of indole known for its diverse biological activities. Indole derivatives have been extensively studied in medicinal chemistry due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula for this compound is C16H18N2O2S. The structure features an indole moiety, which is a common scaffold in many bioactive compounds, combined with a methylthio-substituted phenyl group and an oxoacetamide functional group.
| Property | Value |
|---|---|
| Molecular Weight | 302.39 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
| LogP | 3.5 (predicted) |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The indole moiety can engage with various receptors or enzymes, potentially modulating their activity. The oxoacetamide group may facilitate hydrogen bonding interactions with target proteins, influencing their function.
Anticancer Activity
Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results in inhibiting cancer cell proliferation:
- In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) cells.
- Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Activity
Indole derivatives have also been noted for their antimicrobial properties. The compound's structural features may contribute to its efficacy against bacterial strains:
- Minimum Inhibitory Concentration (MIC) tests revealed that the compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus.
- The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Toxicological Profile
Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary data suggest that This compound has a favorable safety profile:
- No Observed Adverse Effect Level (NOAEL) was determined to be 75 mg/kg bw/day in rodent models, with higher doses leading to observable toxicity such as histopathological changes in organs.
- Genotoxicity studies indicate negative results across various assays, suggesting that the compound does not pose significant genetic risks.
Case Studies and Research Findings
Several studies have focused on the biological activities of similar indole derivatives:
- Study A : Investigated the anticancer effects of related indole compounds in vitro, revealing IC50 values ranging from 10 to 20 µM against various cancer cell lines.
- Study B : Assessed the antimicrobial efficacy of methylthio-substituted indoles, reporting effective inhibition against resistant bacterial strains at concentrations lower than traditional antibiotics.
- Study C : Evaluated the pharmacokinetics and metabolism of related compounds in vivo, providing insights into absorption and distribution characteristics that may apply to This compound .
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2-methylsulfanylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-17(13-8-4-6-10-15(13)21(12)2)18(22)19(23)20-14-9-5-7-11-16(14)24-3/h4-11H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHCWXSTFOZOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














